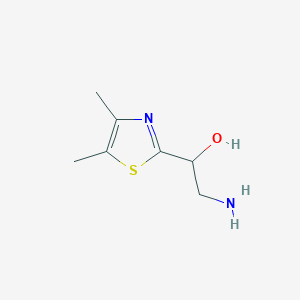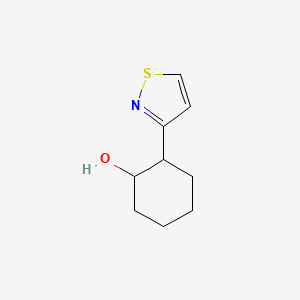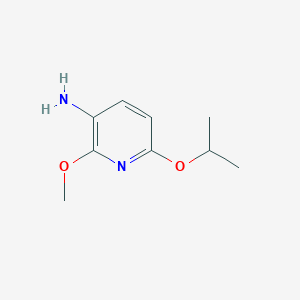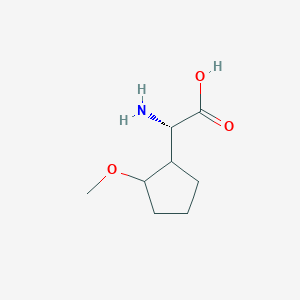
1-(Bromomethyl)-2-methylidenecyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-methylidenecyclopropane is an organic compound with the molecular formula C5H7Br. It features a cyclopropane ring substituted with a bromomethyl group and a methylene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-methylidenecyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropyl methyl ketone using bromine (Br2) in the presence of a base such as triethylamine (Et3N). The reaction proceeds via the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Another method involves the reaction of cyclopropyl methyl ketone with cyanogen bromide (BrCN) and a base like triethylamine. This reaction also yields this compound in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-methylidenecyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, such as halogens or acids.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclopropylidenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions typically occur under mild conditions with the use of solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Addition Reactions: Reagents such as bromine (Br2) or hydrochloric acid (HCl) are used for addition reactions. These reactions often require the presence of a catalyst or initiator.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in the presence of a solvent like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted cyclopropanes.
Addition Reactions: Products include dibromocyclopropanes or cyclopropyl halides.
Elimination Reactions: Products include cyclopropylidenes or other cyclopropane derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-methylidenecyclopropane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methylidenecyclopropane involves its reactivity as an alkylating agent. The bromomethyl group can form a reactive intermediate, which can then interact with nucleophiles or electrophiles. This reactivity is utilized in various chemical transformations, including substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: A simple alkyl bromide used as a solvent and in organic synthesis.
Cyclopropylmethyl bromide: Another cyclopropane derivative with similar reactivity but different substitution patterns.
Uniqueness
1-(Bromomethyl)-2-methylidenecyclopropane is unique due to its combination of a bromomethyl group and a methylene group on a cyclopropane ring. This structure imparts distinct reactivity and makes it valuable in specific synthetic applications.
Properties
CAS No. |
69513-34-4 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-(bromomethyl)-2-methylidenecyclopropane |
InChI |
InChI=1S/C5H7Br/c1-4-2-5(4)3-6/h5H,1-3H2 |
InChI Key |
GUGHXFXTQNBMGW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298473.png)
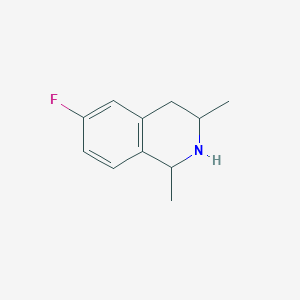
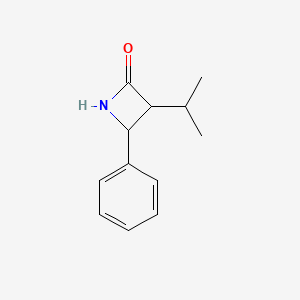
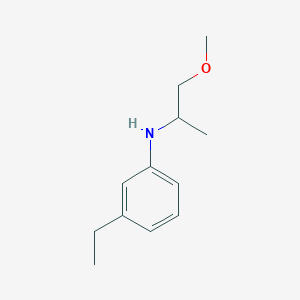
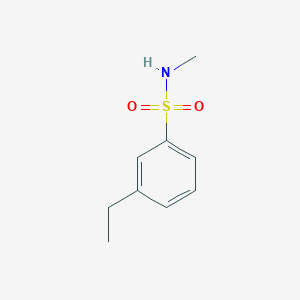
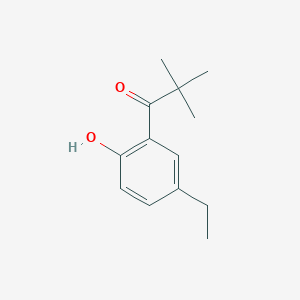

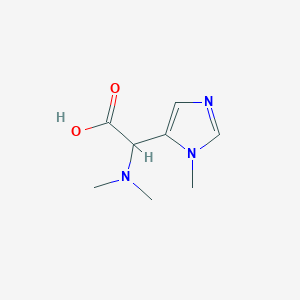
![2-[1-(Hydroxymethyl)cyclobutyl]acetic acid](/img/structure/B13298524.png)
